![molecular formula C32H38O4 B12598323 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne CAS No. 874978-87-7](/img/structure/B12598323.png)
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is an organic compound that belongs to the class of diynes. This compound is characterized by the presence of two phenyl rings, each substituted with a heptyloxycarbonyl group, connected by a butadiyne bridge. The compound’s structure imparts unique electronic and optical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne typically involves the Sonogashira coupling reaction. This reaction is performed between 1,4-diiodobenzene and heptyloxycarbonyl-substituted phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylethylamine
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butadiyne bridge into a butane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine or nitric acid for bromination or nitration reactions, respectively.
Major Products
Oxidation: Formation of heptyloxycarbonyl-substituted benzoic acids.
Reduction: Formation of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]butane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
科学的研究の応用
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is primarily related to its electronic structure. The conjugated butadiyne bridge allows for efficient electron delocalization, which imparts unique optical and electronic properties. These properties enable the compound to interact with various molecular targets, such as proteins and nucleic acids, through π-π stacking interactions and hydrogen bonding. The pathways involved include:
Electron transfer: Facilitates redox reactions in biological systems.
Fluorescence: Enables the compound to act as a fluorescent probe for imaging applications.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the heptyloxycarbonyl groups.
1,4-Bis(4-methoxyphenyl)-1,3-butadiyne: Similar structure with methoxy groups instead of heptyloxycarbonyl groups.
1,4-Bis(4-cyanophenyl)-1,3-butadiyne: Similar structure with cyano groups instead of heptyloxycarbonyl groups.
Uniqueness
1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne is unique due to the presence of heptyloxycarbonyl groups, which enhance its solubility in organic solvents and its ability to form stable films. These properties make it particularly suitable for applications in organic electronics and materials science.
特性
CAS番号 |
874978-87-7 |
|---|---|
分子式 |
C32H38O4 |
分子量 |
486.6 g/mol |
IUPAC名 |
heptyl 4-[4-(4-heptoxycarbonylphenyl)buta-1,3-diynyl]benzoate |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-13-25-35-31(33)29-21-17-27(18-22-29)15-11-12-16-28-19-23-30(24-20-28)32(34)36-26-14-10-8-6-4-2/h17-24H,3-10,13-14,25-26H2,1-2H3 |
InChIキー |
CMEJNAYEGSXHKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



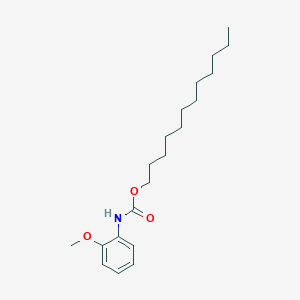
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
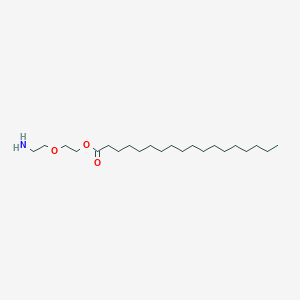

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)

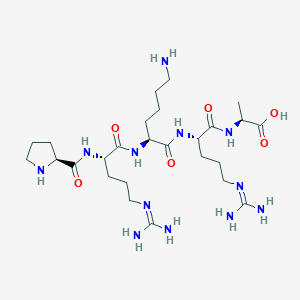
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
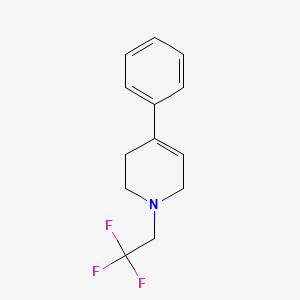
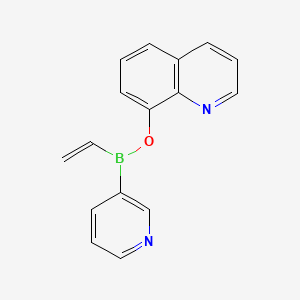
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
